molecular formula C28H28N2O8 B2419241 ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate CAS No. 449766-76-1

ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate

Cat. No.: B2419241
CAS No.: 449766-76-1
M. Wt: 520.538
InChI Key: CGKMKUGUWRRAHO-UHFFFAOYSA-N
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Description

ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamine derivative with a suitable reagent such as phosphorus oxychloride.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration of the isoquinoline core using a mixture of concentrated nitric and sulfuric acids.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Esterification: The final esterification step involves the reaction of the intermediate compound with ethyl chloroformate in the presence of a base such as triethylamine to form the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction of Nitro Group: Formation of the corresponding amino derivative.

    Hydrolysis of Ester Group: Formation of the corresponding carboxylic acid.

    Substitution of Methoxy Groups: Formation of various substituted derivatives.

Scientific Research Applications

ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its isoquinoline core, which is known for its biological activity.

    Biological Studies: The compound can be used in studies to investigate the biological activity of isoquinoline derivatives, including their potential as anticancer, antibacterial, and antiviral agents.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of isoquinoline derivatives, including their electronic and steric effects.

Mechanism of Action

The mechanism of action of ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is not well-documented. isoquinoline derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition, receptor binding, and modulation of signaling pathways. The presence of the nitro group may also contribute to its biological activity through redox reactions and generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dimethoxy-6-methylbenzoate
  • Methyl 4-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methoxy]benzoate
  • 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline

Uniqueness

ethyl 4-{[6,7-dimethoxy-2-(2-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to the combination of its functional groups, which confer distinct chemical properties and potential biological activities. The presence of both methoxy and nitro groups on the isoquinoline core, along with the ester functionality, makes it a versatile compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O8/c1-4-37-28(32)18-9-11-20(12-10-18)38-17-24-22-16-26(36-3)25(35-2)15-19(22)13-14-29(24)27(31)21-7-5-6-8-23(21)30(33)34/h5-12,15-16,24H,4,13-14,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKMKUGUWRRAHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4[N+](=O)[O-])OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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